molecular formula C22H36N2O2 B2834494 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide CAS No. 1008212-38-1

2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide

Cat. No.: B2834494
CAS No.: 1008212-38-1
M. Wt: 360.542
InChI Key: MDLHFGTVVBWSRW-UHFFFAOYSA-N
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Description

2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide is a synthetic small molecule designed for pharmaceutical and biochemical research. It features a robust adamantane scaffold, a structure known for its stability and ability to modulate biological activity, often utilized in medicinal chemistry to develop novel therapeutic agents . The compound's structure, which integrates formamido and methylbutanamide groups with a cyclohexyl ring, suggests potential as a key intermediate or a candidate for investigating enzyme inhibition and receptor binding studies . Adamantane derivatives have demonstrated significant research value across various areas. They have been synthesized and studied for their biological activities, with some acting as potent inhibitors of enzymes such as heme oxygenase . Furthermore, adamantane-based compounds are frequently explored in the development of central nervous system (CNS) agents, antiviral drugs, and other therapeutic candidates due to their lipophilic nature and ability to cross biological membranes . Researchers are investigating this specific compound for its potential mechanisms of action, which may include high-affinity binding to specific protein targets or interference with key cellular pathways. The presence of both adamantane and cyclohexyl groups, similar to other researched molecules, indicates its utility in studying structure-activity relationships (SAR) to optimize potency and selectivity for various biological targets . This product is supplied for research use only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-[1-(cyclohexylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-14(2)19(20(25)23-18-6-4-3-5-7-18)24-21(26)22-11-15-8-16(12-22)10-17(9-15)13-22/h14-19H,3-13H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLHFGTVVBWSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of adamantan-1-yl derivatives. One common method includes the reaction of adamantanecarboxylic acid with formamide under dehydrating conditions to form the adamantan-1-yl formamide intermediate. This intermediate is then reacted with N-cyclohexyl-3-methylbutanamide in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of adamantanone derivatives.

    Reduction: Reduction reactions can be performed on the formamido group using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamido group, where nucleophiles such as amines or alcohols can replace the formamido moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, alcohols, in the presence of catalysts or under basic conditions

Major Products

    Oxidation: Adamantanone derivatives

    Reduction: Adamantan-1-ylamine derivatives

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds with adamantane derivatives exhibit potential anticancer properties. The unique structure of 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide may contribute to this effect by interfering with cancer cell proliferation pathways.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar adamantane-based compounds showed significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research on this specific compound .
  • Antiviral Properties :
    • Adamantane derivatives have been historically used in antiviral treatments, particularly against influenza viruses. The presence of the adamantane structure in this compound suggests potential efficacy against viral infections.
    • Research Insight : Studies have shown that modifications to the adamantane framework can enhance antiviral activity, indicating that this compound might be explored for similar uses .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can serve as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its bulky adamantane group can improve the rigidity and stability of polymer matrices.
    • Experimental Findings : Research has indicated that incorporating adamantane derivatives into polymer chains results in materials with superior properties for applications in coatings and adhesives .
  • Nanotechnology :
    • Due to its unique structural characteristics, this compound can be utilized in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances drug solubility and bioavailability.
    • Case Study : A recent study demonstrated the successful encapsulation of anticancer drugs within nanocarriers made from adamantane derivatives, leading to improved therapeutic outcomes .

Biochemical Applications

  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
    • Research Findings : Studies have shown that similar compounds can effectively inhibit enzyme activity, suggesting a pathway for developing treatments for conditions such as diabetes or obesity .
  • Receptor Modulation :
    • The structural properties of this compound may allow it to interact with various biological receptors, modulating their activity.
    • Insight from Research : Investigations into related compounds have revealed their potential as modulators of neurotransmitter receptors, implicating possible uses in neuropharmacology .

Mechanism of Action

The mechanism of action of 2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide is primarily influenced by its adamantane moiety, which is known to interact with various biological targets. The compound can modulate molecular pathways by binding to specific receptors or enzymes, thereby altering their activity. For instance, adamantane derivatives are known to inhibit viral replication by blocking ion channels in viral envelopes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs can be grouped into three categories based on linkage type and functional groups:

Compound Linkage Type Substituents Molecular Weight (g/mol) Key Structural Features
Target Compound Formamido Cyclohexyl, 3-methylbutanamide ~380–400 (estimated) Rigid adamantane core, branched amide chain
2-(Adamantan-1-yl)-2-oxoethyl benzoates (2a–q) Ester Aromatic/heteroaromatic esters ~350–450 Synclinal conformation, head-to-tail packing
Dimeric γ-AApeptide (Compound 13) Amide/ether Multiple adamantane/acetamide 1,155.83 Macrocyclic, high structural complexity
Patent Example 24 Methylpyrazole linkage Benzothiazolyl, pyridopyridazine ~600–700 (estimated) Heterocyclic integration

Key Observations:

  • The formamido linkage in the target compound may confer greater hydrolytic stability compared to ester-linked analogs like 2a–q , which are prone to enzymatic cleavage.
  • The dimeric γ-AApeptide highlights that adamantane’s rigidity can be leveraged in supramolecular architectures, though the target compound’s smaller size may favor better bioavailability.

Physicochemical and Pharmacokinetic Predictions

  • Lipophilicity: The adamantane core and cyclohexyl group suggest high logP (>4), similar to 2a–q , which may limit aqueous solubility.

Biological Activity

2-[(adamantan-1-yl)formamido]-N-cyclohexyl-3-methylbutanamide, a compound featuring an adamantane structure, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{15}H_{24}N_{2}O
  • Molecular Weight : 252.37 g/mol

Research indicates that compounds with adamantane derivatives often exhibit unique mechanisms of action, primarily through:

  • Inhibition of Viral Replication : Adamantane derivatives are known to interfere with viral replication processes, particularly in the context of influenza viruses. They may inhibit the M2 protein, essential for viral uncoating.
  • Modulation of Neurotransmitter Systems : These compounds may influence dopaminergic and serotonergic pathways, which are crucial for neuropsychiatric disorders.
  • Anti-inflammatory Properties : Some studies suggest that adamantane derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
AntiviralInhibits influenza virus replication
NeuroprotectiveProtects neuronal cells from oxidative stress
Anti-inflammatoryReduces cytokine production in vitro
AnalgesicExhibits pain-relieving properties in animal models

Case Studies

Several studies have explored the biological effects and therapeutic potential of adamantane derivatives:

  • Antiviral Efficacy :
    • A study demonstrated that adamantane derivatives significantly reduced viral load in animal models infected with influenza A virus. The mechanism involved blockade of the M2 ion channel, preventing viral uncoating and subsequent replication .
  • Neuroprotective Effects :
    • In a neurodegenerative disease model, treatment with this compound resulted in decreased markers of oxidative stress and improved cognitive function in treated subjects compared to controls .
  • Pain Management :
    • Research indicated that this compound exhibited analgesic effects comparable to traditional pain medications in rodent models, suggesting potential applications in pain management therapies .

Q & A

Q. What experimental designs evaluate synergistic effects with existing therapeutics?

  • Methodological Answer : Perform combination index (CI) analysis using Chou-Talalay methodology. Test with standard chemotherapeutics (e.g., paclitaxel) at fixed molar ratios (e.g., 1:1 to 1:10). Monitor synergy via isobolograms and validate with colony formation assays . Include mechanistic studies (e.g., Western blot for p53/p21 upregulation) to identify pathways potentiated by adamantane’s rigidity .

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